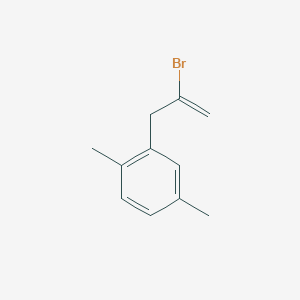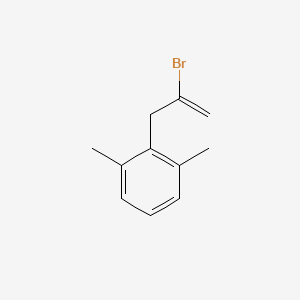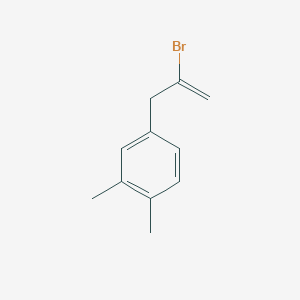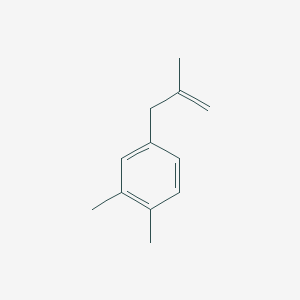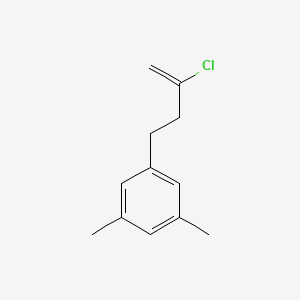
2-Bromo-4-(2,5-difluorophenyl)-1-butene
Vue d'ensemble
Description
2-Bromo-4-(2,5-difluorophenyl)-1-butene (2-BDB) is a halogenated organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a colorless liquid with a boiling point of approximately 150°C. 2-BDB is a versatile compound that can be used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, 2-BDB has been found to have a number of biochemical and physiological effects on living organisms, making it a useful tool in the study of biological systems.
Applications De Recherche Scientifique
2-Bromo-4-(2,5-difluorophenyl)-1-butene has been found to have a variety of applications in scientific research. It has been used in the synthesis of a number of organic compounds, including pharmaceuticals and agrochemicals. In addition, this compound has been found to be a useful tool in the study of biological systems, as it has been found to have a number of biochemical and physiological effects on living organisms. For example, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2,5-difluorophenyl)-1-butene is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which results in the inhibition of the enzyme's activity. This inhibition of the enzyme's activity then leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the location of the enzyme and the amount of acetylcholine present.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on living organisms. For example, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This inhibition of the enzyme's activity can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the location of the enzyme and the amount of acetylcholine present. In addition, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a useful tool in the study of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Bromo-4-(2,5-difluorophenyl)-1-butene in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, this compound has been found to have a number of biochemical and physiological effects on living organisms, making it a useful tool in the study of biological systems. However, there are a number of limitations to the use of this compound in laboratory experiments. For example, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. This can have a variety of effects, depending on the location of the enzyme and the amount of acetylcholine present. Therefore, care must be taken to ensure that the levels of acetylcholine in the body are not too high, as this can lead to adverse effects.
Orientations Futures
The potential applications of 2-Bromo-4-(2,5-difluorophenyl)-1-butene are vast and varied, and there are a number of future directions that could be explored. For example, further research into the biochemical and physiological effects of this compound could be conducted in order to identify new uses for the compound. In addition, further research into the mechanism of action of this compound could be conducted in order to gain a better understanding of how the compound works. Finally, further research into the synthesis of this compound could be conducted in order to identify more efficient and cost-effective methods of producing the compound.
Propriétés
IUPAC Name |
2-(3-bromobut-3-enyl)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOCCRTYVKDXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC(=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







